![molecular formula C16H22N2O4S B5106665 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5106665.png)
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as CBM-4, is a compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of piperazine sulfonamide compounds and has been found to have a wide range of biochemical and physiological effects. CBM-4 has been synthesized using various methods, and its mechanism of action has been investigated to understand its therapeutic potential.
Mecanismo De Acción
The mechanism of action of 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been investigated to understand its therapeutic potential. 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been found to inhibit bacterial cell wall synthesis by binding to the transpeptidase domain of penicillin-binding protein 2a (PBP2a), which is responsible for resistance to beta-lactam antibiotics in MRSA. 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In addition, 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been found to inhibit acetylcholinesterase (AChE) activity, which is involved in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit bacterial cell wall synthesis, induce apoptosis in cancer cells, and inhibit AChE activity. 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been found to have anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential for neurodegenerative disorders. In addition, 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been found to have low toxicity and high stability, which make it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments. It has been found to have high solubility in water and other solvents, which makes it easy to handle in lab experiments. 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been found to have low toxicity and high stability, which make it a safe and reliable compound for lab experiments. However, 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its properties and behavior in different experimental conditions. In addition, 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine may have different effects on different cell lines and organisms, which may require further investigation.
Direcciones Futuras
There are several future directions for 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine research. One direction is to investigate the potential use of 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine as a therapeutic agent for antibiotic-resistant bacterial infections, such as MRSA and VRE. Further research is also needed to understand the mechanism of action of 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine and its effects on different cell lines and organisms. In addition, the development of new synthesis methods and purification techniques for 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine may improve its availability and potential for therapeutic use.
Métodos De Síntesis
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been synthesized using various methods. One of the most common methods involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine in the presence of triethylamine, followed by the reaction of the resulting compound with cyclobutanecarbonyl chloride. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with N-Boc-piperazine in the presence of triethylamine, followed by the reaction of the resulting compound with cyclobutanecarbonyl chloride. Both methods result in the formation of 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, which can be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic uses. It has been found to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been investigated for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
cyclobutyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-14-5-7-15(8-6-14)23(20,21)18-11-9-17(10-12-18)16(19)13-3-2-4-13/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDBQKXJSSJCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
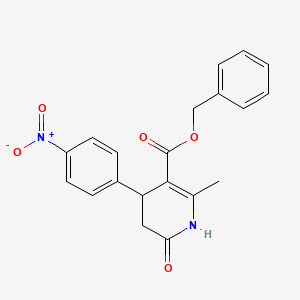
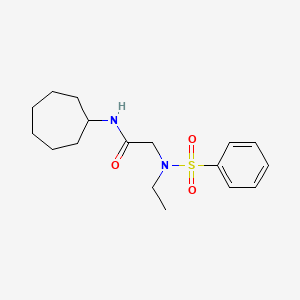
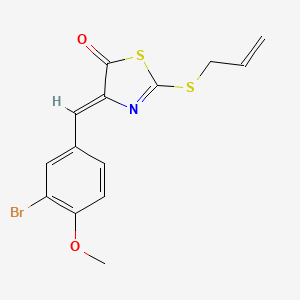
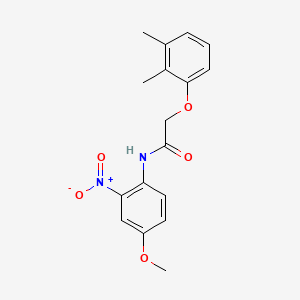
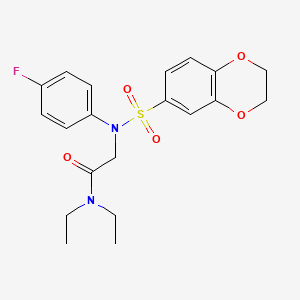
![7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5106636.png)
![2,6-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5106639.png)


![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5106673.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5106683.png)